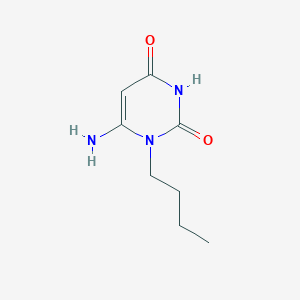
6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Descripción general
Descripción
6-Amino-1-butyl-1H-pyrimidine-2,4-dione (6-ABPD) is a synthetic organic compound belonging to the class of pyrimidines. It is a versatile molecule that has been widely studied in the fields of biochemistry and physiology due to its wide range of applications. 6-ABPD has been found to possess a variety of activities, including antimicrobial, antiviral, and antifungal properties, as well as anticancer activity. In addition, 6-ABPD has also been found to possess antioxidant, anti-inflammatory, and neurotrophic activities.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activities
Pyrimidines, including 6-Amino-1-butyl-1H-pyrimidine-2,4-dione, have been found to display a range of pharmacological effects, including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are known to exhibit antioxidant properties . As antioxidants, they can help protect cells from damage caused by harmful molecules known as free radicals.
Antibacterial and Antiviral Activities
Pyrimidines have been found to have antibacterial and antiviral properties . This makes them potentially useful in the development of new drugs to combat bacterial and viral infections.
Antifungal and Antituberculosis Activities
In addition to their antibacterial and antiviral properties, pyrimidines also display antifungal and antituberculosis effects . This suggests potential applications in the treatment of fungal infections and tuberculosis.
Inhibitory Effects Against Immune-Induced Nitric Oxide Generation
Some pyrimidine derivatives have been synthesized for their possible inhibitory effects against immune-induced nitric oxide generation . This could have implications for the treatment of conditions related to immune response.
Chemotherapeutic Applications
There has been interest in the potential chemotherapeutic applications of pyrimidines . For example, monastrol, a potentially important chemotherapeutic for cancer, acts as an inhibitor of mitotic kinesin .
Biological Significance in Nucleic Acids
Pyrimidines have important pharmacological properties because they are an integral element of DNA and RNA . As a crucial element of nucleic acids, it is used as a synthetic forerunner of bioactive molecules .
Complexation with Metal Ions and Self-Assembly
Pyrimidines can also be used in the synthesis of compounds capable of complexation with metal ions and self-assembly . This opens up potential applications in materials science and nanotechnology.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as poly (adp-ribose) polymerases-1 (parp-1) .
Mode of Action
It is suggested that the presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the ni site of the enzyme .
Biochemical Pathways
Similar compounds have been found to be involved in dna repair damage pathways .
Result of Action
Similar compounds have been found to result in genomic dysfunction and cell death .
Propiedades
IUPAC Name |
6-amino-1-butylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLKULBTBPLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368622 | |
| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
CAS RN |
53681-49-5 | |
| Record name | 6-Amino-1-butyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

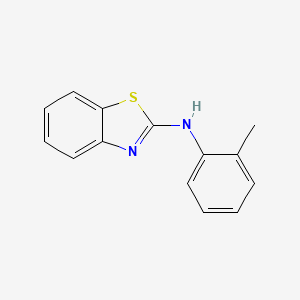

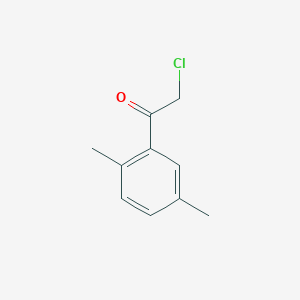

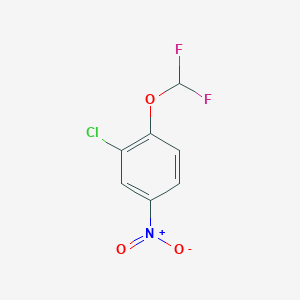
![1-[(3,4-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1349610.png)
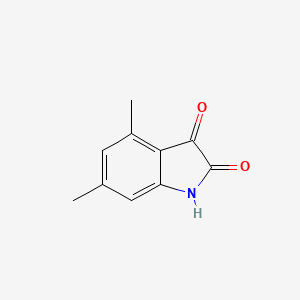
![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)
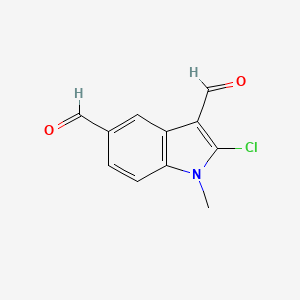
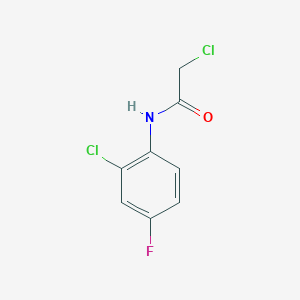
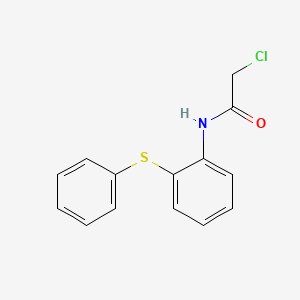
![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)